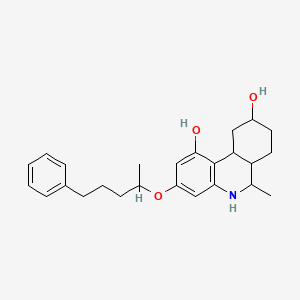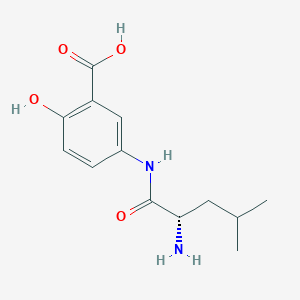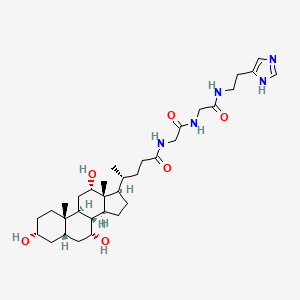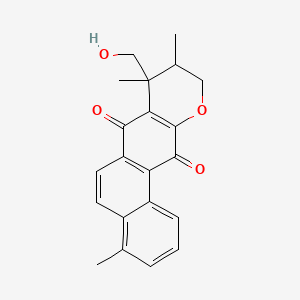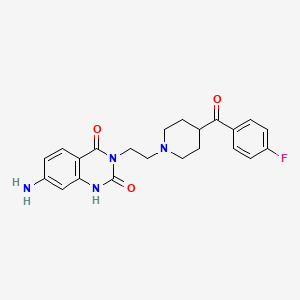
2'-氟苯乙酮
描述
2’-Fluoroacetophenone is an organic compound with the molecular formula C8H7FO. It is a derivative of acetophenone, where a fluorine atom is substituted at the ortho position of the phenyl ring. This compound is a clear, colorless to light yellow liquid with a boiling point of 187-189°C and a melting point of 26-27°C . It is soluble in various organic solvents such as acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol .
科学研究应用
作用机制
Target of Action
It’s known that this compound is used as a starting reagent in the synthesis of other complex molecules .
Mode of Action
It’s known to be involved in the enantioselective reduction process . This suggests that it may interact with its targets through a reduction mechanism, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
It has been used in the synthesis of ascididemin , indicating that it may play a role in the biochemical pathways leading to the formation of this compound.
Pharmacokinetics
Its physical properties such as boiling point (187-189 °c), density (1137 g/mL at 20 °C), and refractive index (n20/D 1507) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Its role in the synthesis of ascididemin suggests that it may contribute to the biological activities of this compound .
Action Environment
Its safety data sheet indicates that it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
生化分析
Biochemical Properties
2’-Fluoroacetophenone plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used as a starting reagent in the synthesis of ascididemin . The compound’s interactions with enzymes often involve the formation of intermediate complexes, which can alter the enzyme’s activity and lead to the production of desired products.
Cellular Effects
2’-Fluoroacetophenone affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns. These changes can affect cellular metabolism, potentially altering the cell’s energy production and utilization processes .
Molecular Mechanism
At the molecular level, 2’-Fluoroacetophenone exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with them, leading to changes in their activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Fluoroacetophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2’-Fluoroacetophenone can cause skin and eye irritation, and its effects may vary depending on the duration of exposure . Long-term exposure to the compound in in vitro or in vivo studies can lead to more pronounced cellular effects.
Dosage Effects in Animal Models
The effects of 2’-Fluoroacetophenone vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that high doses of 2’-Fluoroacetophenone can cause significant toxicity, affecting various organs and systems in animal models . It is essential to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
2’-Fluoroacetophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels within the cell. The compound’s metabolism can lead to the production of intermediate metabolites, which may have distinct biochemical properties and effects on cellular functions .
Transport and Distribution
Within cells and tissues, 2’-Fluoroacetophenone is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and effects on cellular functions .
Subcellular Localization
The subcellular localization of 2’-Fluoroacetophenone plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and influence its overall biochemical properties .
准备方法
Synthetic Routes and Reaction Conditions
One of the methods for preparing 2’-fluoroacetophenone involves the reaction of fluorobenzoyl chloride with diethyl malonate in the presence of magnesium chips and ethyl alcohol. The reaction mixture is refluxed until the magnesium chips disappear, followed by the addition of sulfuric acid under cooling conditions. The organic layers are then separated, and the solvents are concentrated to obtain the final product .
Industrial Production Methods
The industrial production of 2’-fluoroacetophenone typically involves the same synthetic route but on a larger scale. The process is optimized for higher yield and environmental friendliness, ensuring that the reaction conditions are mild and the by-products are minimized .
化学反应分析
Types of Reactions
2’-Fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arylglyoxal through Kornblum oxidation, which uses iodine and dimethylsulfoxide.
Reduction: Enantioselective reduction of 2’-fluoroacetophenone has been investigated, producing chiral alcohols.
Substitution: It can react with piperidine to form 1-(2-piperidin-1-yl-phenyl)-ethanone.
Common Reagents and Conditions
Oxidation: Iodine and dimethylsulfoxide are commonly used reagents.
Reduction: Chiral catalysts are often employed for enantioselective reduction.
Substitution: Piperidine is used as a nucleophile in substitution reactions.
Major Products Formed
Oxidation: Arylgyoxal
Reduction: Chiral alcohols
Substitution: 1-(2-piperidin-1-yl-phenyl)-ethanone
相似化合物的比较
2’-Fluoroacetophenone can be compared with other acetophenone derivatives such as:
Acetophenone: The parent compound, which lacks the fluorine substitution.
4’-Fluoroacetophenone: A similar compound with the fluorine atom at the para position.
2’-Chloroacetophenone: A compound with a chlorine atom instead of fluorine at the ortho position.
The presence of the fluorine atom in 2’-fluoroacetophenone imparts unique reactivity and properties compared to its analogs. For instance, the fluorine atom can influence the electronic distribution in the molecule, affecting its reactivity in various chemical reactions .
属性
IUPAC Name |
1-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMATYTFXDIWACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196200 | |
| Record name | 2-Fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445-27-2 | |
| Record name | 2′-Fluoroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 445-27-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-Chlorophenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1202827.png)
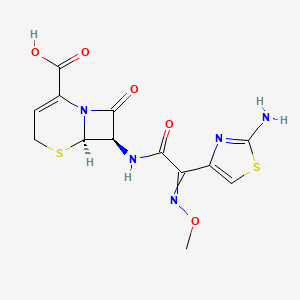
![2-Nitro-7-methoxynaphtho[2,1-b]furan](/img/structure/B1202833.png)
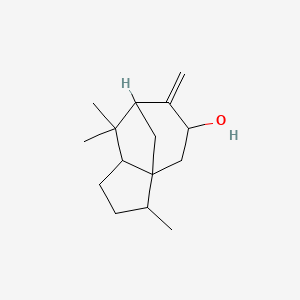
![7,8-Dimethyl-4-oxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-2-olate](/img/structure/B1202837.png)


